molecular formula C18H18ClNO2 B13151965 Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate CAS No. 1375069-42-3

Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B13151965
CAS No.: 1375069-42-3
M. Wt: 315.8 g/mol
InChI Key: VSVYEKNQJAHEBT-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a high-purity chemical compound offered for research and development purposes. This tetrahydroisoquinoline derivative is part of a significant class of organic compounds where a benzene ring is fused to a piperidine ring . The tetrahydroisoquinoline (THIQ) scaffold is recognized as a conformationally restrained analogue of phenethylamine and is encountered in a wide array of bioactive compounds and drugs . The specific 2-benzyl substitution pattern on the tetrahydroisoquinoline core is a common structural feature in synthetic organic chemistry, often utilized in the development of novel chiral catalysts and other complex molecules . This makes derivatives like this compound valuable intermediates and building blocks in medicinal chemistry and pharmaceutical research for the synthesis and exploration of new therapeutic agents. The compound is supplied with a guaranteed purity of 95% and is available in multiple pack sizes, from 1 gram to 100 grams, to suit various research-scale needs . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1375069-42-3

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

methyl 2-benzyl-5-chloro-3,4-dihydro-1H-isoquinoline-6-carboxylate

InChI

InChI=1S/C18H18ClNO2/c1-22-18(21)16-8-7-14-12-20(10-9-15(14)17(16)19)11-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3

InChI Key

VSVYEKNQJAHEBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(CN(CC2)CC3=CC=CC=C3)C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves a multi-step process. One common method includes the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The specific conditions, such as temperature and choice of catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a complex organic compound belonging to the tetrahydroisoquinoline family. It features a tetrahydroisoquinoline core structure, characterized by a bicyclic arrangement containing a six-membered saturated ring fused to a five-membered nitrogen-containing ring. The presence of a methyl ester group at the 6-position and a benzyl group at the 2-position contributes to its chemical properties and potential biological activities. The chlorine atom at the 5-position enhances its reactivity and may influence its interaction with biological targets.

Potential Applications

  • Drug Discovery This compound can be used in the synthesis of drug candidates.
  • Agrochemical Research It can also be explored in the development of new agrochemicals.
  • Material Science Another potential application is in the creation of novel materials.

Biological Activities

Research indicates that compounds related to tetrahydroisoquinolines exhibit various biological activities. The specific biological activity of methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate requires further investigation through pharmacological studies. Studies on interaction profiles are essential for understanding how methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate interacts with various biological targets, such as proteins, enzymes, and receptors. These may include binding affinity studies, enzyme inhibition assays, and receptor activation or antagonism experiments. Such studies can provide insights into its therapeutic potential and safety profile.

Synthesis

The synthesis of methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves several steps, including:

  • Formation of the Tetrahydroisoquinoline Core This usually involves a cyclization reaction.
  • Introduction of the Benzyl Group This is done via N-alkylation.
  • Esterification of the Carboxylic Acid This is to form the methyl ester.
  • Chlorination This is to introduce the chlorine atom at the 5-position.

These steps may be optimized based on yield and purity requirements.

Comparable Compounds

Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate shares structural similarities with several other compounds within the tetrahydroisoquinoline class. The following table lists some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylateLacks chlorine; simpler structureMore straightforward synthesis
5-Chloro-1,2,3,4-tetrahydroisoquinolineNo ester group; only one chlorinePotentially different biological activity
2-Benzyl-5-methoxycarbonyl-1,2,3,4-tetrahydroisoquinolineContains methoxy instead of chloroDifferent electronic properties due to methoxy group

Mechanism of Action

The mechanism of action of Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The tetrahydroisoquinoline core allows for extensive structural modifications, leading to diverse pharmacological and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Table 1: Substituent Comparison

Compound Name Substituents (Positions) Functional Groups Key References
Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (Target) 2-benzyl, 5-chloro, 6-methyl ester Ester, benzyl, chloro
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 6,7-dimethoxy, 1-methyl, 2-ethyl ester Ester, methoxy, methyl
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) 6,7-dimethoxy, 1-methyl, 2-methylsulfonyl Sulfonyl, methoxy
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride 5,7-dichloro, 6-carboxylic acid (HCl salt) Carboxylic acid, dichloro
6-Methyl-1,2,3,4-tetrahydroquinoline 6-methyl Methyl (tetrahydroquinoline core)

Key Observations :

Substituent Effects: The benzyl group at position 2 in the target compound enhances steric bulk and lipophilicity compared to simpler alkyl substituents (e.g., methyl in 6e) . The methyl ester at position 6 contrasts with ethyl esters (6d) or sulfonyl groups (6e), impacting hydrolysis rates and bioavailability .

Functional Group Variations :

  • The target compound’s ester group offers intermediate polarity compared to the hydrophilic carboxylic acid in the 5,7-dichloro analog (hydrochloride salt) .
  • Sulfonyl (6e) and amide (6f) groups in related compounds may confer distinct hydrogen-bonding capabilities, affecting target binding .

Table 2: Property Comparison

Property Target Compound 5,7-Dichloro Analog 6-Methyl-Tetrahydroquinoline
Molecular Weight ~329.8 g/mol ~296.1 g/mol (HCl salt) ~147.22 g/mol
Solubility (Predicted) Low in water, high in DCM High in water (due to HCl salt) Moderate in organic solvents
Stability Sensitive to heat Stable as hydrochloride Air-sensitive
Safety Precautions Avoid ignition sources No specific data Requires ventilation

Key Findings :

  • The target compound’s chlorine and benzyl groups increase molecular weight and lipophilicity compared to simpler analogs, suggesting slower metabolic clearance.
  • The hydrochloride salt (5,7-dichloro analog) exhibits higher aqueous solubility, making it more suitable for formulations requiring hydrophilicity .
  • Safety protocols for the target compound emphasize thermal stability risks, aligning with its heat-sensitive ester group .

Research Implications and Limitations

  • Structural Insights : Crystallographic tools like SHELX and ORTEP could resolve conformational differences (e.g., ring puckering ) between the target compound and analogs.
  • Data Gaps: Limited biological activity data for the target compound hinders direct pharmacological comparisons. Existing analogs (e.g., 6d–6h ) prioritize synthetic routes over functional studies.

Biological Activity

Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (MBC) is a member of the tetrahydroisoquinoline (THIQ) family, known for its diverse biological activities. This article explores the compound's pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant data and research findings.

Chemical Structure and Properties

MBC features a unique bicyclic structure with a six-membered saturated ring fused to a five-membered nitrogen-containing ring. Its structural components include:

  • Methyl ester group at the 6-position
  • Benzyl group at the 2-position
  • Chlorine atom at the 5-position

These functional groups contribute to its reactivity and potential interactions with biological targets.

1. Antibacterial Activity

MBC has shown promising antibacterial properties against various pathogens. A study evaluating related THIQ compounds demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values ranged from 40 to 50 µg/mL against organisms such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
  • The inhibition zones for one tested compound were 29 mm against E. faecalis and 24 mm against P. aeruginosa, comparable to the standard antibiotic ceftriaxone .

2. Anticancer Activity

MBC's anticancer potential has been explored in various studies. Notably:

  • Cytotoxicity Assays : MBC was tested against multiple cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC50 values indicated significant cytotoxic effects, particularly in the HCT-116 cell line with an IC50 of 2.29 µM .
Cell LineIC50 (µM)Reference
MCF-712.41
HepG29.71
HCT-1162.29

3. Anti-inflammatory Activity

Research has also indicated that MBC possesses anti-inflammatory properties:

  • Compounds derived from THIQs were tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. MBC derivatives demonstrated substantial inhibition rates of up to 89% for IL-6 compared to conventional anti-inflammatory drugs .

The mechanisms underlying the biological activities of MBC are still under investigation. However, similar compounds have been shown to interact with various molecular targets:

  • Cell Cycle Arrest : In treated cancer cells, significant alterations in cell viability were observed, suggesting that apoptosis may be initiated through cell cycle arrest at the S phase.

Case Studies

A comprehensive study on THIQ derivatives highlighted the structure–activity relationship (SAR) of these compounds:

  • Study on Antimicrobial Activity : A series of synthesized THIQs were assessed for their antibacterial efficacy, revealing that modifications in functional groups significantly influenced their activity profiles .
  • Evaluation of Cytotoxic Effects : Another investigation focused on the cytotoxic effects of various THIQ derivatives against different cancer cell lines, establishing a correlation between structural modifications and enhanced biological activity .

Q & A

Q. What are the established synthetic routes for Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate?

Methodological Answer: The compound is typically synthesized via condensation and cyclization reactions. For example:

  • Condensation : Benzofuran-6-carboxylic acid reacts with methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate using EDCI as a coupling agent to form a methyl ester intermediate .
  • Cyclization : AlCl₃-mediated Friedel-Crafts alkylation of chloroacetylated precursors in 1,2-dichlorobenzene at 378 K yields the tetrahydroisoquinoline core. Post-reaction purification involves extraction (ethyl acetate), drying (Na₂SO₄), and recrystallization (ethanol) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CondensationEDCI, RT, 24h~60-70%
CyclizationAlCl₃, 1,2-dichlorobenzene, 378 K, 5h73%

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy : ¹H NMR (300 MHz, DMSO-d₆) identifies substituents (e.g., benzyl, chloro groups) and stereochemistry. Key signals include aromatic protons (δ 6.95–7.13 ppm) and methyl esters (δ 3.65 ppm) .
  • X-ray Crystallography : SHELXL refines crystallographic data to resolve bond lengths/angles. For example, C–H⋯π interactions and hydrogen-bonding networks are analyzed using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments during synthesis be resolved?

Methodological Answer:

  • Crystallographic Validation : X-ray diffraction (e.g., SHELX) unambiguously determines stereochemistry, especially for cis/trans isomers. For instance, in related tetrahydroisoquinolines, single-crystal analysis confirmed substituent configurations .
  • Dynamic NMR : Variable-temperature ¹H NMR detects coalescence of diastereotopic proton signals, revealing conformational flexibility .

Q. What strategies improve reaction yield and purity in large-scale synthesis?

Methodological Answer:

  • Reagent Optimization : Use of anhydrous AlCl₃ in 1,2-dichlorobenzene minimizes side reactions (e.g., hydrolysis). Excess methyl iodide in esterification steps enhances conversion .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) separates by-products. Recrystallization in ethanol removes residual solvents .

Q. How do hydrogen-bonding patterns influence crystal packing?

Methodological Answer:

  • Graph Set Analysis : Etter’s formalism identifies recurring motifs (e.g., R₂²(8) rings). For example, C–H⋯O bonds in the crystal lattice propagate columnar structures along the [100] axis .
  • Intermolecular Interactions : ORTEP-3 visualizes C–H⋯π interactions (e.g., centroid distances ~3.5 Å), stabilizing dimeric units .

Q. Table 2: Key Hydrogen-Bonding Parameters

Donor–AcceptorDistance (Å)Angle (°)MotifReference
C–H⋯O2.87145R₁²(6)
C–H⋯π3.52156Centroid

Q. How are unexpected by-products addressed during synthesis?

Methodological Answer:

  • GC-MS Analysis : Identifies low-abundance impurities (e.g., methyl iodide adducts). For instance, GC-MS detected methylated side products (m/z 245) in cyclization steps .
  • Reaction Monitoring : TLC (silica, UV detection) tracks intermediates. Adjusting stoichiometry (e.g., limiting EDCI) reduces dimerization .

Q. What functional groups dictate reactivity in downstream modifications?

Methodological Answer:

  • Ester Hydrolysis : LiI in pyridine selectively cleaves methyl esters to carboxylic acids for further derivatization (e.g., amide coupling) .
  • Chlorine Reactivity : Nucleophilic aromatic substitution (e.g., with amines) targets the 5-chloro position, enabling SAR studies .

Q. How is molecular conformation validated using puckering analysis?

Methodological Answer:

  • Cremer-Pople Parameters : Calculate puckering amplitude (𝑞) and phase angle (𝜃) for non-planar rings. For tetrahydroisoquinolines, 𝑞 ≈ 0.5 Å indicates moderate puckering .
  • Overlay Analysis : Superimpose crystallographic structures (e.g., using Mercury) to compare conformers and assess strain .

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